molecular formula C9H14O2S B14486118 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne CAS No. 65432-57-7

1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne

Cat. No.: B14486118
CAS No.: 65432-57-7
M. Wt: 186.27 g/mol
InChI Key: OLTCSXGYTBDZAT-UHFFFAOYSA-N
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Description

1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a hex-1-en-3-yne backbone. This compound is notable for its unique structural features, which include a triple bond and a sulfonyl group, making it a valuable reagent in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate alkyne under basic conditions. The reaction typically requires a non-nucleophilic base such as triethylamine or pyridine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne is unique due to its combination of a methanesulfonyl group and a triple bond, which imparts distinct reactivity and versatility compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications .

Properties

CAS No.

65432-57-7

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

5,5-dimethyl-1-methylsulfonylhex-1-en-3-yne

InChI

InChI=1S/C9H14O2S/c1-9(2,3)7-5-6-8-12(4,10)11/h6,8H,1-4H3

InChI Key

OLTCSXGYTBDZAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC=CS(=O)(=O)C

Origin of Product

United States

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